molecular formula C7H13N3O B1416210 N-[(5-Ethyl-1,3,4-oxadiazol-2-YL)methyl]ethanamine CAS No. 915924-40-2

N-[(5-Ethyl-1,3,4-oxadiazol-2-YL)methyl]ethanamine

Cat. No. B1416210
M. Wt: 155.2 g/mol
InChI Key: QLNBHJBPDCQEQQ-UHFFFAOYSA-N
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Description

“N-[(5-Ethyl-1,3,4-oxadiazol-2-YL)methyl]ethanamine” is a compound with the molecular formula C7H13N3O . It has a molecular weight of 155.20 g/mol . The IUPAC name for this compound is N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]ethanamine .


Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives often involves reactions of acid hydrazides with acid chlorides/carboxylic acids and direct cyclization of diacylhydrazines using a variety of dehydrating agents . The hydrazide derivative can undergo dehydrative cyclization in the presence of phosphorous oxychloride to yield N-[(5-substituted-1,3,4-oxadiazol-2-YL)methyl]ethanamine .


Molecular Structure Analysis

The molecular structure of “N-[(5-Ethyl-1,3,4-oxadiazol-2-YL)methyl]ethanamine” includes a 1,3,4-oxadiazole ring, which is a five-membered heterocyclic compound containing two nitrogen atoms and one oxygen atom .


Physical And Chemical Properties Analysis

“N-[(5-Ethyl-1,3,4-oxadiazol-2-YL)methyl]ethanamine” has a molecular weight of 155.20 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 4, and a rotatable bond count of 4 . Its exact mass and monoisotopic mass are 155.105862047 g/mol . The topological polar surface area is 51 Ų .

Scientific Research Applications

Chemical Synthesis and Structure

  • A study by Jäger et al. (2002) explored a reaction involving N-methylamine derivatives, resulting in products with structures determined through NMR-spectroscopy, mass spectrometry, and IR-spectroscopy. This research contributes to the understanding of chemical reactions and structural analysis of similar compounds (Jäger et al., 2002).
  • Aydın et al. (2017) investigated the crystal and electronic structure of a compound closely related to N-[(5-Ethyl-1,3,4-oxadiazol-2-yl)methyl]ethanamine. Their research provides insights into the molecular structure and interactions of these compounds (Aydın et al., 2017).

Pharmacological Applications

  • Rajak et al. (2010) designed and synthesized a series of novel semicarbazones based on 1,3,4-oxadiazoles to investigate their anticonvulsant activities. This study contributes to understanding the therapeutic potential of such compounds (Rajak et al., 2010).
  • Che et al. (2015) synthesized novel N-arylsulfonyl-3-(2-yl-ethanone)-6-methylindole derivatives, including compounds with the 1,3,4-oxadiazole moiety, showing promising activity against HIV-1 replication (Che et al., 2015).

Material Science and Corrosion Inhibition

  • Ammal et al. (2018) assessed the corrosion inhibition ability of 1,3,4-oxadiazole derivatives, demonstrating their potential in protecting materials in corrosive environments (Ammal et al., 2018).

Biochemistry and Molecular Biology

  • Kumar et al. (2012) synthesized and characterized Cu(II) complexes of tridentate ligands, including those with 1,3,4-oxadiazole derivatives. Their findings are significant for understanding DNA binding and nuclease activity (Kumar et al., 2012).

Antimicrobial and Antifungal Applications

  • Chen et al. (2000) prepared oxadiazoles as potential fungicides and evaluated their activity against rice sheath blight, demonstrating the application of such compounds in agriculture (Chen et al., 2000).
  • Malhotra et al. (2013) studied ethanone derivatives of 1,3,4-oxadiazol for their antimicrobial and antioxidant activities, highlighting their potential in pharmaceutical applications (Malhotra et al., 2013).

Future Directions

The future directions for “N-[(5-Ethyl-1,3,4-oxadiazol-2-YL)methyl]ethanamine” and similar compounds could involve further exploration of their antimicrobial properties , as well as the synthesis of new medicinal substances to which microorganisms are sensitive .

properties

IUPAC Name

N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O/c1-3-6-9-10-7(11-6)5-8-4-2/h8H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLNBHJBPDCQEQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(O1)CNCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40650861
Record name N-[(5-Ethyl-1,3,4-oxadiazol-2-yl)methyl]ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40650861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(5-Ethyl-1,3,4-oxadiazol-2-YL)methyl]ethanamine

CAS RN

915924-40-2
Record name N,5-Diethyl-1,3,4-oxadiazole-2-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=915924-40-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(5-Ethyl-1,3,4-oxadiazol-2-yl)methyl]ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40650861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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